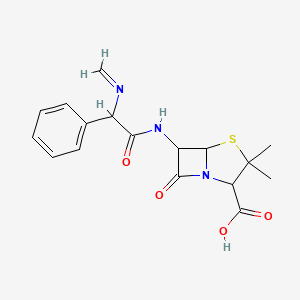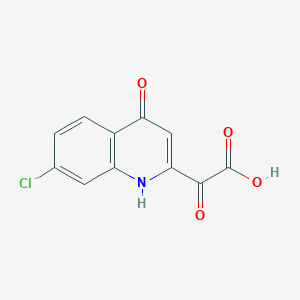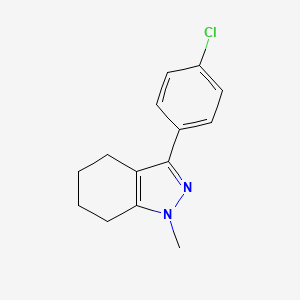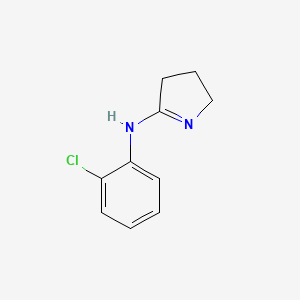
bis((4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis((4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)amine: is a complex organic compound that features a triazole ring, benzoyl, and chlorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis((4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)amine typically involves the reaction of 2-benzoyl-4-chlorophenyl hydrazine with methyl isothiocyanate to form an intermediate. This intermediate is then reacted with formaldehyde and ammonium chloride under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, with optimizations for scale, yield, and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the benzoyl group, converting it to a benzyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Oxidized triazole derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted chlorophenyl derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules with potential biological activity .
Biology: In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features .
Medicine: The compound’s potential medicinal applications include its use as a lead compound in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
作用機序
The mechanism of action of bis((4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and benzoyl group are key functional groups that enable the compound to bind to these targets, potentially inhibiting their activity or altering their function .
類似化合物との比較
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Benzoyl derivatives: Compounds with the benzoyl group often have similar reactivity and applications in organic synthesis.
Chlorophenyl derivatives: These compounds share the chlorophenyl group and are used in similar chemical reactions and applications.
Uniqueness: Bis((4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)methyl)amine is unique due to the combination of these functional groups in a single molecule, which imparts distinct chemical and biological properties .
特性
分子式 |
C34H27Cl2N7O2 |
|---|---|
分子量 |
636.5 g/mol |
IUPAC名 |
[2-[3-[[[4-(2-benzoyl-4-chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]methylamino]methyl]-5-methyl-1,2,4-triazol-4-yl]-5-chlorophenyl]-phenylmethanone |
InChI |
InChI=1S/C34H27Cl2N7O2/c1-21-38-40-31(42(21)29-15-13-25(35)17-27(29)33(44)23-9-5-3-6-10-23)19-37-20-32-41-39-22(2)43(32)30-16-14-26(36)18-28(30)34(45)24-11-7-4-8-12-24/h3-18,37H,19-20H2,1-2H3 |
InChIキー |
YRRVKIRCJAMXRC-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(N1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)CNCC4=NN=C(N4C5=C(C=C(C=C5)Cl)C(=O)C6=CC=CC=C6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-3-sulfonamide](/img/structure/B13866948.png)
